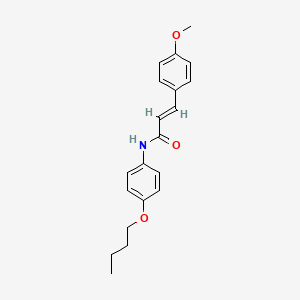![molecular formula C15H22ClN3OS B4647496 N-(4-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4647496.png)
N-(4-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
Overview
Description
N-(4-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, commonly known as CMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPT belongs to the class of thiourea derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of CMPT is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. CMPT has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. CMPT has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that regulates various cellular processes, including cell growth and differentiation. Furthermore, CMPT has been reported to modulate the activity of various transcription factors, including nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
CMPT has been found to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-tumor, and anti-diabetic activities. CMPT has also been shown to have a neuroprotective effect and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CMPT has shown promising results in the treatment of cardiovascular diseases and can be used as a potential therapeutic agent.
Advantages and Limitations for Lab Experiments
CMPT has several advantages as a research tool. It is a stable and easily synthesized compound that can be used in a wide range of experiments. CMPT has also been found to be relatively non-toxic and can be used in in vitro and in vivo experiments. However, there are also some limitations to the use of CMPT in lab experiments. CMPT has low solubility in water, which can limit its use in certain experiments. Additionally, CMPT has not been extensively studied for its potential side effects, and more research is needed to determine its safety profile.
Future Directions
There are several future directions for the study of CMPT. One area of research could focus on the development of new synthetic methods for CMPT that are more efficient and environmentally friendly. Another area of research could focus on the identification of new targets for CMPT and the elucidation of its mechanism of action. Additionally, more research is needed to determine the potential side effects of CMPT and its safety profile. Finally, the development of new analogs of CMPT with improved properties and efficacy could also be an area of future research.
Conclusion:
In conclusion, CMPT is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits various biochemical and physiological effects and has shown promising results in the treatment of several diseases. CMPT has several advantages as a research tool, but there are also some limitations to its use in lab experiments. Future research could focus on the development of new synthetic methods, the identification of new targets, and the development of new analogs with improved properties and efficacy.
Scientific Research Applications
CMPT has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic activities. CMPT has also been reported to have a neuroprotective effect and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CMPT has shown promising results in the treatment of cardiovascular diseases and can be used as a potential therapeutic agent.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3OS/c1-12-11-13(16)3-4-14(12)18-15(21)17-5-2-6-19-7-9-20-10-8-19/h3-4,11H,2,5-10H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCFAPNBOTVRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorophenyl)-4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4647414.png)
![N-(1-ethyl-3-{[(2-furylmethyl)amino]carbonyl}-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4647419.png)
![ethyl 2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4647422.png)


![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4647445.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4647463.png)
![1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine](/img/structure/B4647470.png)
![ethyl 4-[(3'-cyano-6'-methyl-3,4'-bipyridin-2'-yl)thio]-3-oxobutanoate](/img/structure/B4647477.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B4647481.png)

![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4647487.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4647492.png)
![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4647493.png)
